![molecular formula C4H2OS4 B1585809 [1,3]Dithiolo[4,5-d][1,3]dithiol-5-one CAS No. 85720-62-3](/img/structure/B1585809.png)

[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one

Vue d'ensemble

Description

1,3-Dithiolo[4,5-d][1,3]dithiol-5-one (DTDT-5-one) is an organosulfur compound that belongs to the family of dithiolanes. It is a highly reactive compound that is used in a variety of applications, such as synthesis, catalysis, and drug delivery. DTDT-5-one has been studied extensively in recent years due to its unique properties and potential applications.

Applications De Recherche Scientifique

Airway Inflammation and Oxidative Stress

Studies have indicated that components like [1,3]Dithiolo[4,5-d][1,3]dithiol-5-one, especially those derived from fossil fuel combustion, can induce oxidative stress by generating reactive oxygen species (ROS). These ROS can lead to airway oxidative stress and inflammation, which are key aspects of asthma pathology. In particular, the use of assays like the dithiothreitol (DTT) assay has been instrumental in understanding the oxidative potential of airborne particulate matter and its implications on health (Delfino et al., 2013).

Pharmacokinetics of Isothiocyanates and Dithiocarbamates

Research involving [1,3]Dithiolo[4,5-d][1,3]dithiol-5-one derivatives has contributed significantly to understanding the pharmacokinetics of compounds like isothiocyanates and dithiocarbamates in humans. These studies are crucial as dietary isothiocyanates are considered potential chemoprotectors against cancer. Methods involving cyclocondensation reactions with 1,2-benzenedithiol to produce 1,3-benzodithiole-2-thione have been developed to quantify these compounds in human plasma, serum, and erythrocytes, offering insights into appropriate dosing regimens and their potential therapeutic effects (Lingxiang Ye et al., 2002).

Mécanisme D'action

Target of Action

It is known that this compound is a synthetic building block for the preparation of organic solids with exciting physical properties .

Mode of Action

It is used as a precursor to bis(ethylene-dithio)tetrathiafulvalene (BEDT-TTF), the parent compound of many superconducting radical cation salts .

Biochemical Pathways

It is known that this compound is used in the preparation of metal chelate complexes with the ligand 2-oxo-1,3-dithiole-4,5-dithiolate (dmid) .

Result of Action

It is known that this compound is used in the manufacturing of high-performance thermoelectric materials .

Action Environment

It is known that this compound is reported to be an off-white, crystalline solid .

Propriétés

IUPAC Name |

[1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2OS4/c5-4-8-2-3(9-4)7-1-6-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZVKFOMXXSGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SC2=C(S1)SC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2OS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366140 | |

| Record name | [1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one | |

CAS RN |

85720-62-3 | |

| Record name | [1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

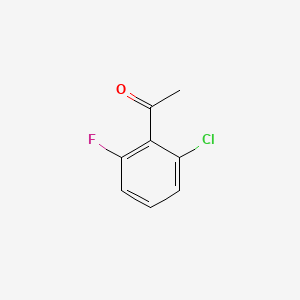

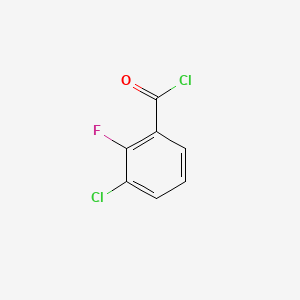

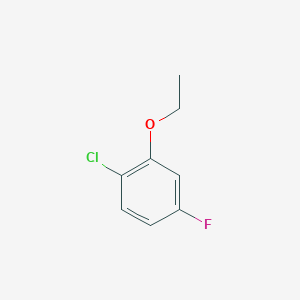

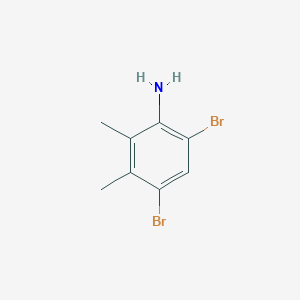

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)